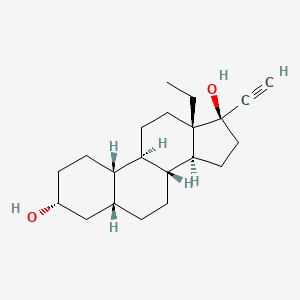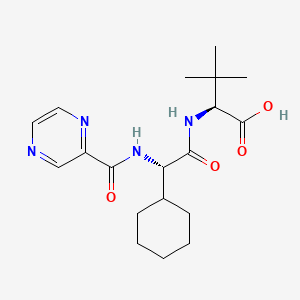
9-Methyl-3-(oxiran-2-ylmethoxy)-9H-carbazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3-(oxiran-2-ylmethoxy)-9H-carbazole-d3: is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a carbazole core substituted with a methyl group at the 9-position and an oxirane (epoxide) ring attached via a methoxy linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-3-(oxiran-2-ylmethoxy)-9H-carbazole-d3 typically involves the following steps:
Starting Material: The synthesis begins with the commercially available carbazole.
Methylation: The carbazole is methylated at the 9-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Epoxidation: The resulting 9-methylcarbazole is then reacted with an epoxide precursor, such as epichlorohydrin, under basic conditions to introduce the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Diol derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmacology: The compound and its derivatives may exhibit biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Drug Development: It can serve as a scaffold for the design and synthesis of novel therapeutic agents.
Industry:
Polymer Chemistry: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.
Dye and Pigment Industry: It can be employed in the production of dyes and pigments with specific color properties.
Mecanismo De Acción
The mechanism of action of 9-Methyl-3-(oxiran-2-ylmethoxy)-9H-carbazole-d3 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in biomolecules, which can alter their function and activity.
Comparación Con Compuestos Similares
9-Methylcarbazole: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
3-(Oxiran-2-ylmethoxy)-9H-carbazole: Similar structure but without the methyl group at the 9-position, affecting its electronic properties and reactivity.
9-Ethyl-3-(oxiran-2-ylmethoxy)-9H-carbazole: Ethyl group instead of methyl, leading to differences in steric and electronic effects.
Uniqueness: 9-Methyl-3-(oxiran-2-ylmethoxy)-9H-carbazole-d3 is unique due to the presence of both the methyl group and the oxirane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
1346602-04-7 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
256.319 |
Nombre IUPAC |
3-(oxiran-2-ylmethoxy)-9-(trideuteriomethyl)carbazole |
InChI |
InChI=1S/C16H15NO2/c1-17-15-5-3-2-4-13(15)14-8-11(6-7-16(14)17)18-9-12-10-19-12/h2-8,12H,9-10H2,1H3/i1D3 |
Clave InChI |
STQGTYIIPSLMQX-FIBGUPNXSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCC3CO3)C4=CC=CC=C41 |
Sinónimos |
9-(Methyl-d3)-3-(oxiranylmethoxy)-9H-carbazole; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)





